6-Methoxy-1,3,3-trimethylindolin-2-one
Description
6-Methoxy-1,3,3-trimethylindolin-2-one is a substituted indolin-2-one derivative featuring a methoxy group at position 6 and three methyl groups at positions 1, 3, and 3. Indolin-2-one scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-methoxy-1,3,3-trimethylindol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)9-6-5-8(15-4)7-10(9)13(3)11(12)14/h5-7H,1-4H3 |
InChI Key |
BBMZNBFIUFTOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)OC)N(C1=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Position 6 Modifications
Key Insight: Methoxy groups at position 6 (as in the target compound) balance lipophilicity and electronic effects, whereas amino or hydroxy groups increase polarity, impacting solubility and biological activity .
Position 3 Modifications
Key Insight: Fluorine or trifluoromethyl groups at position 3 significantly alter electronic properties and metabolic resistance compared to methyl groups .
Physicochemical and Structural Properties
*Calculated based on structural analogs.
Key Insight: The trifluoromethyl group in 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline contributes to a high melting point (205–206°C), likely due to strong intermolecular interactions .
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